molecular formula C10H9BrN2O2 B13913412 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B13913412
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: AQMPROMDAHNAKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in its structure enhances its chemical reactivity and potential for various applications.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with bromine to introduce the bromine atom, followed by cyclization with formamide to form the imidazo[1,2-a]pyridine ring. The carboxylic acid group is then introduced through oxidation or other suitable reactions .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, enhancing the compound’s versatility for various applications .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine and methyl groups in this compound distinguishes it from its analogues, offering distinct advantages in specific applications.

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

6-bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-5-9(10(14)15)13-6(2)7(11)3-4-8(13)12-5/h3-4H,1-2H3,(H,14,15)

InChI-Schlüssel

AQMPROMDAHNAKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=C(C=CC2=N1)Br)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.